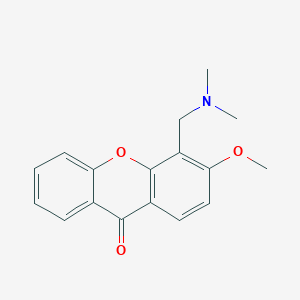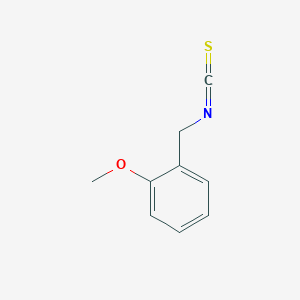
2-Methoxybenzyl isothiocyanate
Übersicht
Beschreibung
2-Methoxybenzyl isothiocyanate is a compound that is related to various research studies involving isothiocyanates and methoxybenzyl derivatives. While the provided papers do not directly discuss 2-methoxybenzyl isothiocyanate, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of 2-methoxybenzyl isothiocyanate's behavior and properties.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of methoxybenzyl derivatives with isothiocyanates or other reagents. For example, the reaction of 2-lithio-β-methoxystyrene derivatives with isothiocyanates yields 2-(2-methoxyvinyl)thiobenzamide derivatives, which upon further treatment can lead to the formation of l-imino-3-methoxyisothiochroman derivatives . Similarly, 2,2-bibenzyl-4,6-bi(p-)methoxyphenyl-1,3,5-trithiane was synthesized using methoxyphenyl derivatives and isothiocyanates . These studies suggest that 2-methoxybenzyl isothiocyanate could potentially be synthesized through similar reactions involving methoxybenzyl halides or preformed methoxybenzyl anions with isothiocyanates.
Molecular Structure Analysis
The molecular structure of compounds related to 2-methoxybenzyl isothiocyanate has been determined using X-ray crystallography. For instance, the structure of a 2:1-adduct of a benzopyrylium derivative with phenyl isothiocyanate was elucidated, revealing a monoclinic crystal system . Another study reported the crystal structure of a pseudo-complex involving a methoxybenzene derivative and triphenyltin isothiocyanate, which showed a five-coordinate organotin moiety . These findings provide a basis for understanding the potential molecular geometry and crystalline structure of 2-methoxybenzyl isothiocyanate.
Chemical Reactions Analysis
Isothiocyanates, including those with methoxybenzyl groups, can participate in various chemical reactions. The formation of carbonyl ylides and their reactions with isothiocyanates have been studied, indicating that isothiocyanates can undergo cycloaddition reactions . Additionally, the formation of ligand pairs in pseudo-complexes suggests that methoxybenzyl isothiocyanate could engage in complexation reactions with suitable metal ions or organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzyl derivatives and isothiocyanates can be inferred from spectroscopic and computational studies. Vibrational, electronic, and structural characteristics of methoxybenzothiazole were investigated using FTIR, FT-Raman, UV-Visible, and NMR spectroscopies, as well as DFT calculations . These techniques could similarly be applied to 2-methoxybenzyl isothiocyanate to determine its vibrational modes, electronic transitions, and chemical shifts. The synthesis and characterization of methoxybenzyl nucleosides also provide insights into the reactivity and protective group chemistry that could be relevant to 2-methoxybenzyl isothiocyanate .
Wissenschaftliche Forschungsanwendungen
1. Role in Plant Biochemistry
2-Methoxybenzyl isothiocyanate is derived from the enzymatic hydrolysis of glucosinolates found in plants like Tropaeolum tuberosum. This compound is of interest due to its involvement in plant biochemistry and potential applications in understanding plant species variations and subspecies differentiation. Research on Tropaeolum tuberosum found p-methoxybenzyl isothiocyanate in seeds, tubers, leaves, and flowers of the tuberosum subspecies, while other isothiocyanates were found in the silvestre subspecies (Johns & Towers, 1981).
2. Isolation and Purification in Organic Synthesis
2-Methoxybenzyl isothiocyanate, among other isothiocyanates, has been isolated and purified from various plant sources for potential applications in organic synthesis. The extraction and purification processes for these compounds are significant for their biological activities and potential use in synthetic applications (Vaughn & Berhow, 2004).
3. Chemical Stability in Hydrodistillation
Research has explored the chemical stability of 2-Methoxybenzyl isothiocyanate under hydrodistillation-mimicking conditions. This study is vital for understanding the behavior of such compounds during essential oil preparation and may influence methods for extracting and preserving these chemicals (De Nicola et al., 2013).
4. Genotoxic Potential and Chemoprevention
A study on natural isothiocyanates, including 2-Methoxybenzyl isothiocyanate, highlighted their chemopreventive activities against chronic-degenerative diseases like cancer and cardiovascular diseases. The electrophilic nature of these compounds allows them to react with biological nucleophiles, which is central to their biological activity. However, their genotoxic potential was also addressed, emphasizing the need for careful consideration of their usage (Fimognari et al., 2012).
Safety And Hazards
2-Methoxybenzyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Zukünftige Richtungen
While isothiocyanates appear to be effective against the most important human pathogens, including bacteria with resistant phenotypes, the majority of the studies did not show comparable results, making it difficult to compare the antimicrobial activity of the different isothiocyanates . Therefore, a standard method should be used and further studies are needed .
Eigenschaften
IUPAC Name |
1-(isothiocyanatomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-10-7-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOVUYNRGOCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170080 | |
| Record name | 2-Methoxybenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzyl isothiocyanate | |
CAS RN |
17608-09-2 | |
| Record name | 2-Methoxybenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxybenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17608-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

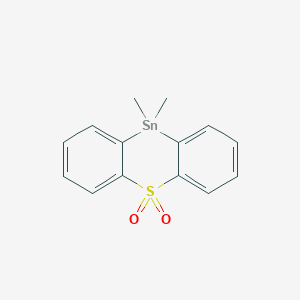
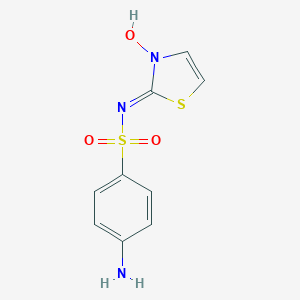
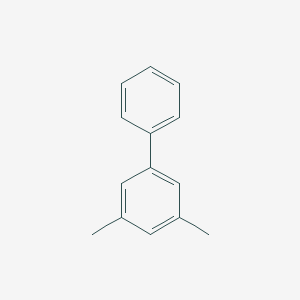
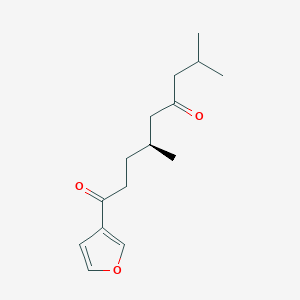
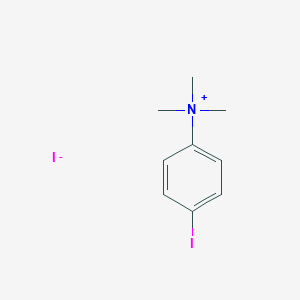
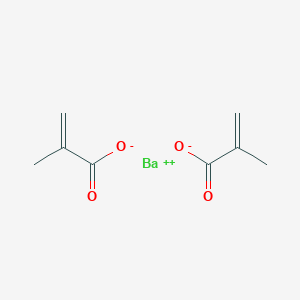
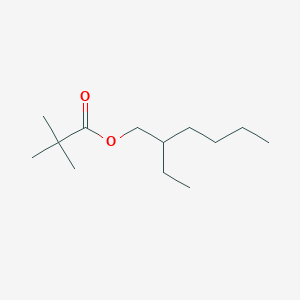
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
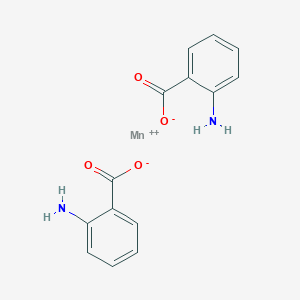
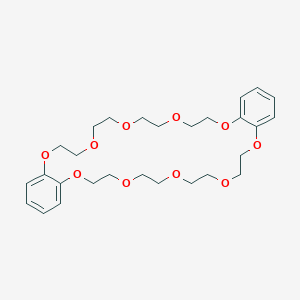
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
